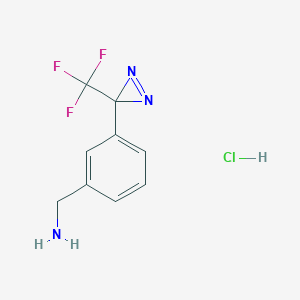
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, also known as PTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PTSP belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
作用機序
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone remodeling. This compound binds to the active site of CA and forms a stable complex, thereby inhibiting the enzyme's activity. This, in turn, leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, which ultimately results in the desired therapeutic effect.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, improvement of glucose metabolism, and attenuation of the inflammatory response. This compound also has a potent analgesic effect, which has been attributed to its ability to inhibit the activity of CA in the central nervous system.
実験室実験の利点と制限
One of the major advantages of using N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide in laboratory experiments is its high potency and specificity towards CA. This compound has been shown to be a highly effective inhibitor of CA, with an IC50 value of 0.1 nM. However, one of the limitations of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to prepare solutions of the desired concentration.
将来の方向性
There are several potential future directions for research on N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the exploration of the therapeutic potential of this compound in other diseases, such as osteoporosis and epilepsy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, which could lead to the development of more effective therapeutic agents.
合成法
The synthesis of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with p-toluenesulfonyl chloride, followed by the addition of benzylamine and subsequent deprotection of the sulfonamide group. The final product is obtained as a white crystalline solid with a melting point of 176-178°C.
科学的研究の応用
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by modulating the activity of key enzymes involved in glucose metabolism. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of benzylamine, p-toluenesulfonyl chloride, 3-methyl-1H-pyrazole-4-carboxylic acid, and N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then treated with acetic anhydride and pyridine to form the final compound.", "Starting Materials": ["Benzylamine", "p-toluenesulfonyl chloride", "3-methyl-1H-pyrazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dichloromethane or dimethylformamide (DMF)", "Acetic anhydride", "Pyridine"], "Reaction": ["Step 1: Dissolve 3-methyl-1H-pyrazole-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: Add p-toluenesulfonyl chloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add benzylamine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Filter the resulting product and wash with a solvent such as dichloromethane or diethyl ether.", "Step 5: Dissolve the resulting product in a mixture of acetic anhydride and pyridine and stir for several hours at room temperature.", "Step 6: Filter the resulting product and wash with a solvent such as dichloromethane or diethyl ether.", "Step 7: Recrystallize the final product from a suitable solvent such as ethanol or methanol."] } | |
CAS番号 |
1322723-59-0 |
分子式 |
C19H20N4O3S |
分子量 |
384.45 |
IUPAC名 |
N-benzyl-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3S/c1-13-8-10-16(11-9-13)23-27(25,26)19-17(14(2)21-22-19)18(24)20-12-15-6-4-3-5-7-15/h3-11,23H,12H2,1-2H3,(H,20,24)(H,21,22) |
InChIキー |
IBMKNQYOXJFPMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=CC=C3)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)
![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)
![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B2411997.png)

![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)
![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)

![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)

